molecular formula C17H21NO4 B593784 NOR-6beta-oxycodol CAS No. 764620-36-2

NOR-6beta-oxycodol

Cat. No.: B593784
CAS No.: 764620-36-2
M. Wt: 303.35 g/mol
InChI Key: KFWOOLJUSYSBAD-BGMJHJHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

NOR-6beta-oxycodol, like its parent compound oxycodone, is believed to primarily target the μ-opioid receptors . These receptors play a crucial role in mediating the analgesic effects of opioids. When activated, they inhibit the release of pain neurotransmitters, thereby reducing the perception of pain .

Mode of Action

This compound, as a μ-opioid receptor agonist, binds to these receptors in the central nervous system. This binding triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent closing of voltage-gated calcium channels. This results in reduced neuronal excitability and transmission of pain signals .

Biochemical Pathways

It is known that activation of μ-opioid receptors can influence various signaling pathways, including the g-protein coupled receptor pathway, which can modulate the activity of various ion channels and intracellular enzymes .

Pharmacokinetics

While specific pharmacokinetic data for this compound is not readily available, we can infer from the related compound, oxycodone. Oxycodone is known to have a high oral bioavailability and is extensively metabolized in the liver. It is primarily excreted via the kidneys

Result of Action

The activation of μ-opioid receptors by this compound leads to a decrease in the perception of pain, providing analgesic effects . .

Action Environment

The action of this compound, like other opioids, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver or kidney function), and genetic factors that may affect drug metabolism and response .

Safety and Hazards

As a metabolite of the opioid analgesic oxycodone, NOR-6beta-oxycodol may have a high dependence liability similar to oxycodone .

Future Directions

While there is limited information available on the future directions of NOR-6beta-oxycodol, it is part of ongoing research into the pharmacology of opioids . Further studies are needed to fully understand its potential therapeutic applications and risks.

Biochemical Analysis

Cellular Effects

The cellular effects of NOR-6beta-oxycodol are also not well-studied. Given its origin as a metabolite of oxycodone, it may influence cell function in ways similar to oxycodone. Oxycodone has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of oxycodone, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. As a metabolite of oxycodone, it is likely to be involved in similar metabolic pathways

Chemical Reactions Analysis

Types of Reactions: Nor-6α-Oxycodol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and further modification.

Common Reagents and Conditions: Common reagents used in the reactions involving nor-6α-Oxycodol include oxidizing agents, reducing agents, and solvents such as DMF (dimethylformamide), PBS (phosphate-buffered saline), and DMSO (dimethyl sulfoxide) .

Major Products Formed: The major products formed from the reactions involving nor-6α-Oxycodol depend on the specific reaction conditions and reagents used. For example, oxidation of oxycodone leads to the formation of nor-6α-Oxycodol .

Properties

IUPAC Name

(4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWOOLJUSYSBAD-BGMJHJHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@@H](CC5)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345059
Record name Nor-6.beta.-oxycodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764620-36-2
Record name NOR-6beta-oxycodol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0764620362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nor-6.beta.-oxycodol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOR-6.BETA.-OXYCODOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM859H4JK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NOR-6beta-oxycodol
Reactant of Route 2
NOR-6beta-oxycodol
Reactant of Route 3
NOR-6beta-oxycodol
Reactant of Route 4
NOR-6beta-oxycodol
Reactant of Route 5
NOR-6beta-oxycodol
Reactant of Route 6
NOR-6beta-oxycodol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.